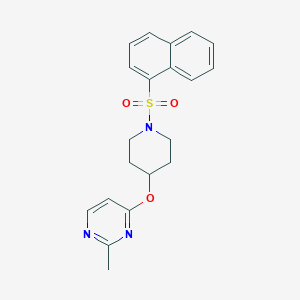

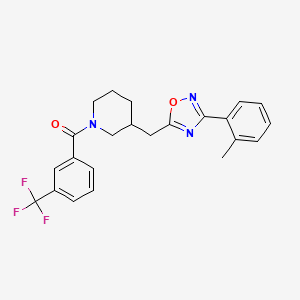

![molecular formula C23H14N4O4 B3000485 2-((3-(1H-苯并[d][1,2,3]三唑-1-基)-1,4-二氧代-1,4-二氢萘-2-基)氨基)苯甲酸 CAS No. 850782-39-7](/img/structure/B3000485.png)

2-((3-(1H-苯并[d][1,2,3]三唑-1-基)-1,4-二氧代-1,4-二氢萘-2-基)氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid, is a complex organic molecule that appears to incorporate a benzo[d][1,2,3]triazole moiety, a 1,4-dioxo-1,4-dihydronaphthalene unit, and an amino benzoic acid fragment. This structure suggests potential for interesting chemical properties and reactivity due to the presence of multiple functional groups and aromatic systems.

Synthesis Analysis

The synthesis of related triazole-containing benzoic acids has been demonstrated through a selective and scalable process starting from 1-fluoro-2-nitrobenzene derivatives. The synthesis involves an initial N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by a series of functional group transformations including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been studied using various spectroscopic techniques. For instance, a structurally related compound, 2-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid (ANQ), exhibits intra-molecular hydrogen bonding and shows unique emission properties upon UV and visible light excitation . The presence of the triazole ring, as seen in other compounds, can lead to the formation of supermolecular structures through intermolecular hydrogen bonding . These findings suggest that the compound of interest may also form specific molecular arrangements and exhibit unique photophysical properties.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related structures. Triazole rings are known to participate in coordination chemistry, as seen in the formation of a three-dimensional supermolecule based on 4-(1,2,4-triazol-1-yl)benzoic acid . Additionally, the presence of the 1,4-dioxo-1,4-dihydronaphthalene unit could imply reactivity similar to quinones, which are known to undergo redox reactions and form complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from related studies. For example, the dual fluorescence modes and emissions of ANQ are influenced by solvent, concentration, and pH, which could also be the case for the compound . The formation of self-assemblies and the calculated HOMO-LUMO gap for different tautomeric forms of ANQ suggest that the compound of interest may also exhibit a range of physical properties and stabilities depending on its environment . The reactivity of the triazole ring and the potential for hydrogen bonding interactions further imply that the compound could have interesting binding properties and form stable complexes .

科学研究应用

合成和生物活性评价

Kumar 等人(2021 年)的一项研究讨论了通过迈克尔加成和铃木偶联反应合成 3-氨基-5-(1,4-二氧代-1,4-二氢萘-2-基氨基)苯甲酸衍生物。合成的化合物,特别是 3b、3c 和 3d,对 HeLa 细胞表现出显着的细胞毒性,并显示出显着的抗氧化活性,其中化合物 3d 在 DPPH 和 ABTS 评价中显示出最高的抑制作用(Kumar 等人,2021 年)。

光物理性质

Singh 和 Baruah(2017 年)研究了 3-(1,4-二氧代-1,4-二氢萘-2-基氨基)苯甲酸的双重荧光发射,其根据溶剂、pH 值和激发波长而有所不同。该研究强调了该化合物在基于荧光的应用中的潜力,因为它在不同条件下具有可调谐的发射(Singh 和 Baruah,2017 年)。

结构表征和生物学评价

Kumar 等人(2019 年)的另一项研究合成了 3-氨基-5-(3-氯-1,4-二氧代-1,4-二氢萘-2-基氨基)苯甲酸的衍生物,并通过分子对接、对 HeLa 细胞的细胞毒性和抗氧化活性评估了它们的生物活性。化合物 3d 以其在 DPPH 和 ABTS 评价中的高抑制率以及在与 HDAC8 的分子对接中更好的滑动能量和 E 模型评分而脱颖而出(Kumar 等人,2019 年)。

作用机制

Target of Action

Compounds with a similar structure, such as 1,2,3-triazole derivatives, have been reported to interact withacetylcholinesterase , an enzyme that plays a crucial role in the nervous system by breaking down acetylcholine, a key neurotransmitter .

Mode of Action

The 1,2,3-triazole ring, a common feature in this compound, can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme . This suggests that the compound might interact with its target through hydrogen bonding, potentially altering the function of the target enzyme.

Biochemical Pathways

Given the potential interaction with acetylcholinesterase , it could be inferred that the compound may influence cholinergic signaling pathways in the nervous system.

Pharmacokinetics

Computational studies have been conducted to predict the drug-likeness and pharmacokinetic properties of similar compounds .

Result of Action

Similar compounds have shown significant biological activities, including α-glucosidase inhibition, anticancer, and antioxidant activities .

Action Environment

The stability of similar compounds, such as 1,4-disubstituted 1,2,3-triazoles, has been reported .

未来方向

属性

IUPAC Name |

2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N4O4/c28-21-13-7-1-2-8-14(13)22(29)20(27-18-12-6-5-11-17(18)25-26-27)19(21)24-16-10-4-3-9-15(16)23(30)31/h1-12,24H,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIKZKUKMTWSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC=C5C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

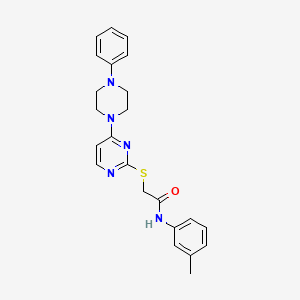

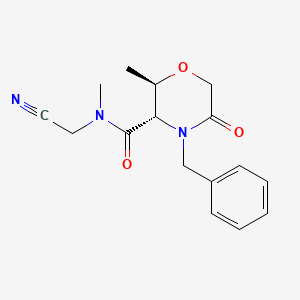

![3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3000406.png)

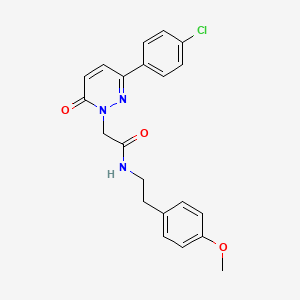

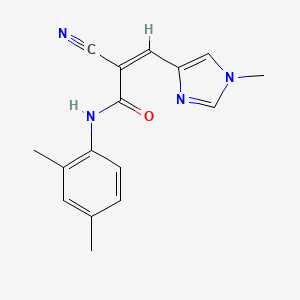

![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)

![5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

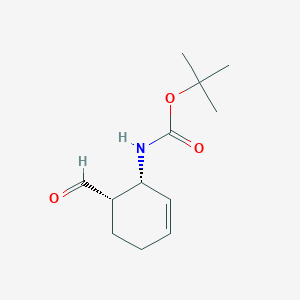

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B3000412.png)

![3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine](/img/structure/B3000413.png)

![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B3000420.png)